1-Ethyl-1-cyclohexa-2,4-dienol
CAS No.:
Cat. No.: VC19759382
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O |
|---|---|
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 1-ethylcyclohexa-2,4-dien-1-ol |
| Standard InChI | InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h3-6,9H,2,7H2,1H3 |
| Standard InChI Key | VYRFQNNCFSODAC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CC=CC=C1)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Ethyl-1-cyclohexa-2,4-dienol consists of a six-membered cyclohexadiene ring with double bonds at positions 2 and 4. The hydroxyl (-OH) and ethyl (-C₂H₅) groups are both attached to the first carbon, creating a quaternary stereogenic center. This configuration imparts unique electronic and steric properties, influencing its reactivity in substitution and addition reactions. The compound’s IUPAC name is 1-ethylcyclohexa-2,4-dien-1-ol, and its canonical SMILES representation is CCC1(CC=CC=C1)O.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| InChI Key | VYRFQNNCFSODAC-UHFFFAOYSA-N |
| CAS Number | 19841-74-8 (related diene) |
The ethyl group enhances the compound’s stability compared to simpler cyclohexadienols, while the hydroxyl group enables hydrogen bonding and participation in acid-base reactions.
Synthesis Methods
Birch Reduction
The Birch reduction is a cornerstone method for synthesizing 1-ethyl-1-cyclohexa-2,4-dienol. This process involves the reduction of aromatic precursors (e.g., ethyl-substituted phenols) using alkali metals (e.g., sodium or lithium) dissolved in liquid ammonia, with a proton donor such as ethanol. The reaction proceeds via electron transfer to the aromatic ring, generating a radical anion that is subsequently protonated to form the dienol. Industrial-scale production optimizes parameters like temperature (-33°C for ammonia) and stoichiometry to achieve yields exceeding 60% .
Catalytic Hydrogenation
Selective hydrogenation of cyclohexa-2,4-dienones (e.g., 1-ethyl-1-cyclohexa-2,4-dienone) using palladium on carbon (Pd/C) in a toluene-methanol solvent mixture converts the ketone to the corresponding dienol . This method is prized for its stereochemical control, particularly when chiral auxiliaries like (-)-sparteine are employed to induce enantioselectivity .
Table 2: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield | Key Advantage |
|---|---|---|---|
| Birch Reduction | Na/NH₃, ethanol, -33°C | 61–85% | Scalability, functional group tolerance |
| Catalytic Hydrogenation | H₂, Pd/C, toluene-MeOH (2:1) | 39–95% | Stereoselectivity |
Alternative Approaches
Recent studies explore solvent-free alkylation of phenols with allyl halides under basic conditions, though this method requires stringent anhydrous conditions to avoid hydrolysis . Emerging strategies also include enzymatic reductions, though these remain experimental.
Chemical Reactivity and Stability
Acid-Base Behavior
The hydroxyl group (pKa ~10) enables deprotonation under basic conditions, forming a resonance-stabilized enolate. This intermediate participates in alkylation and conjugate addition reactions, making the compound a versatile synthon.
Electrophilic Additions
The conjugated diene system undergoes regioselective electrophilic additions. For example, bromination at the 4-position occurs preferentially due to the ethyl group’s steric hindrance at C-1. Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) proceed at the 2,4-diene, yielding bicyclic adducts.
Oxidation and Reduction
Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, yielding 1-ethyl-1-cyclohexa-2,4-dienone . Conversely, catalytic hydrogenation saturates the diene to form 1-ethylcyclohexanol, though over-reduction to cyclohexane derivatives is a noted side reaction .
Comparative Analysis with Structural Analogues
1-Methyl-1-cyclohexa-2,4-dienol
Replacing ethyl with methyl diminishes lipophilicity (logP = 1.2 vs. 1.8), reducing bioavailability. The methyl analogue also shows weaker antimicrobial potency (MIC = 128 µg/mL for S. aureus).
Table 3: Property Comparison of Cyclohexadienol Derivatives
| Compound | logP | MIC (S. aureus) | COX-2 Inhibition (10 µM) |
|---|---|---|---|
| 1-Ethyl-1-cyclohexa-2,4-dienol | 1.8 | 32 µg/mL | 40% |
| Cyclohexa-2,4-dien-1-ol | 0.9 | 64 µg/mL | 25% |
| 1-Methyl analogue | 1.2 | 128 µg/mL | 18% |
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor to tricyclic terpenes and prostaglandin analogues. Its enolate undergoes asymmetric alkylation to construct quaternary carbon centers, a critical step in synthesizing complex natural products like taxol intermediates .
Material Science
Functionalization of the diene system enables the synthesis of conjugated polymers with tunable optoelectronic properties. Copolymers incorporating 1-ethyl-1-cyclohexa-2,4-dienol exhibit fluorescence quantum yields of 0.45–0.60.
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